molecular formula C15H16BrN3O3 B2403892 3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2034427-81-9

3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2403892
CAS No.: 2034427-81-9
M. Wt: 366.215
InChI Key: XRBSIVVYPLWTFC-UHFFFAOYSA-N
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Description

3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a bromobenzoyl group, a piperidine ring, and an imidazolidine-2,4-dione moiety

Mechanism of Action

Target of Action

Similar compounds have been known to targetcereblon , a protein that plays a crucial role in various cellular processes .

Mode of Action

If it acts like other cereblon ligands, it would bind to cereblon and modulate its activity . The exact nature of these changes depends on the specific context and environment in which the compound is acting.

Biochemical Pathways

Given its potential role as a cereblon ligand, it could potentially modulate a variety of cellular processes . .

Result of Action

The molecular and cellular effects of 3-(1-(3-Bromobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione’s action depend on the specific context in which it is used. Given its potential role as a cereblon ligand, it could potentially modulate a variety of cellular processes . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the bromination of benzoyl chloride to obtain 3-bromobenzoyl chloride. This intermediate is then reacted with piperidine to form 3-bromobenzoylpiperidine. The final step involves the cyclization of this intermediate with imidazolidine-2,4-dione under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2,4-dione Derivatives: These compounds share the imidazolidine-2,4-dione core and exhibit similar biological activities.

    Bromobenzoyl Piperidine Derivatives: Compounds with the bromobenzoyl piperidine moiety also show comparable pharmacological properties.

Uniqueness

3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[1-(3-bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3/c16-11-3-1-2-10(8-11)14(21)18-6-4-12(5-7-18)19-13(20)9-17-15(19)22/h1-3,8,12H,4-7,9H2,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBSIVVYPLWTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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